N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated cyclopentyl group, a dihydrobenzofuran moiety, and a sulfonamide functional group, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Fluorination of Cyclopentane:
Formation of Dihydrobenzofuran: The dihydrobenzofuran moiety can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkene under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the fluorinated cyclopentyl-dihydrobenzofuran intermediate with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- N-(2-bromocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- N-(2-methylcyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Uniqueness
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c14-11-2-1-3-12(11)15-19(16,17)10-4-5-13-9(8-10)6-7-18-13/h4-5,8,11-12,15H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVXRVYHOJEQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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